molecular formula C11H16N2S B3946498 1-(4-Methylphenyl)-3-propylthiourea

1-(4-Methylphenyl)-3-propylthiourea

Cat. No.: B3946498
M. Wt: 208.33 g/mol
InChI Key: AJCXTUVBFXRCBE-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-propylthiourea is a chemical compound belonging to the class of thiourea derivatives. Thiourea derivatives are of significant interest in medicinal chemistry and chemical biology due to their wide range of potential biological activities. Researchers value these compounds as versatile scaffolds in the development of novel therapeutic agents. The core thiourea moiety is known to be a key structural feature in compounds with demonstrated antimicrobial properties, particularly against Gram-positive bacterial strains such as staphylococci . Furthermore, various thiourea derivatives have shown promising cytotoxic effects in studies against cell lines derived from human hematological tumors, suggesting potential for anticancer research . The mechanism of action for biological activity is often linked to the compound's ability to interact with enzymes. For instance, some thiourea-based drugs are known to act as inhibitors of specific enzymes, such as thyroid peroxidase, which is involved in hormone synthesis . Other research applications for thiourea derivatives include their use as versatile chelating agents in coordination chemistry for creating metal complexes with biological activity, and as inhibitors for various kinases and other enzymes involved in pathological conditions . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-(4-methylphenyl)-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCXTUVBFXRCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-propylthiourea typically involves the reaction of 4-methylphenyl isothiocyanate with propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylphenyl)-3-propylthiourea has found applications in several scientific domains:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-propylthiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interfere with cellular pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit variations in physical, chemical, and structural properties depending on substituents. Below is a detailed comparison of 1-(4-Methylphenyl)-3-propylthiourea with structurally related compounds:

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 1 / Position 3) Key Interactions/Properties
This compound* C₁₁H₁₆N₂S 220.32 4-Methylphenyl / Propyl Likely C–H⋯S/N interactions; moderate solubility in non-polar solvents
1-Allyl-3-(4-hydroxyphenyl)thiourea C₁₀H₁₁N₂OS 207.27 4-Hydroxyphenyl / Allyl Strong hydrogen bonding (O–H⋯S/N); higher solubility in polar solvents
1-(4-Chlorophenyl)-3-phenylthiourea C₁₃H₁₁ClN₂S 262.76 4-Chlorophenyl / Phenyl Halogen-mediated π–π stacking; increased thermal stability
1-(4-Biphenylyl)-3-propylthiourea C₁₆H₁₆N₂S 268.38 Biphenyl / Propyl Extended π–π interactions; potential cytotoxicity

*Hypothetical data inferred from structural analogs.

Key Findings :

Substituent Effects on Solubility: The 4-hydroxyphenyl group in 1-Allyl-3-(4-hydroxyphenyl)thiourea enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or water . In contrast, the 4-methylphenyl group in the target compound reduces polarity, favoring solubility in non-polar solvents (e.g., dichloromethane).

Crystal Packing and Intermolecular Interactions :

  • Halogen substituents (e.g., 4-chlorophenyl ) promote π–π stacking and C–H⋯X (X = Cl, Br) interactions, as observed in halogenated thioureas .
  • The methyl group in this compound may induce steric hindrance, leading to twisted molecular conformations (dihedral angles ~56° between aromatic planes), similar to imidazole derivatives in .

Thermal and Chemical Stability: Compounds with aryl groups (e.g., phenyl or biphenyl) exhibit higher thermal stability due to extended conjugation and intermolecular interactions .

Biological Relevance :

  • Biphenyl-substituted thioureas (e.g., 1-(4-Biphenylyl)-3-propylthiourea) are studied for cytotoxicity, whereas hydroxyl or halogen substituents may influence antibacterial or enzyme-inhibitory activity .

Research Implications and Gaps

  • Structural Studies : X-ray crystallography of this compound is needed to confirm its packing motifs, particularly the role of weak C–H⋯S/N interactions inferred from analogs .
  • Solubility and Reactivity : Experimental data on its solubility profile and reactivity (e.g., with metal ions) would clarify its utility in catalysis or drug design.

Q & A

Basic: What synthetic routes are optimal for preparing 1-(4-Methylphenyl)-3-propylthiourea, and how do substituent variations affect yield?

Methodological Answer:

  • Route 1: React 4-methylphenyl isothiocyanate with propylamine in anhydrous dichloromethane under nitrogen atmosphere, stirring at 25°C for 12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Yield typically ranges 65–75% .
  • Route 2: Use a thiocarbonylimidazole intermediate, followed by nucleophilic substitution with propylamine. This method reduces side reactions but requires strict temperature control (0–5°C) to avoid decomposition .
  • Substituent Impact: Electron-donating groups (e.g., methoxy) on the phenyl ring increase reactivity but may reduce solubility. Propyl chain length balances lipophilicity and steric hindrance, optimizing yield .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column (acetonitrile/water 60:40, 1 mL/min) to assess purity (>98% required for biological assays).
    • NMR: Confirm structure via <sup>1</sup>H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.1 ppm for thiourea NH) and <sup>13</sup>C NMR (δ 180 ppm for C=S) .
    • Mass Spectrometry: ESI-MS in positive mode should show [M+H]<sup>+</sup> at m/z 223.1 .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

  • DFT Studies: Optimize geometry at B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for interaction with biological targets .
  • Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Key interactions: thiourea sulfur with catalytic residues (e.g., Lys165), and propyl chain with hydrophobic pockets .
  • Validation: Compare docking scores (ΔG ≤ −7.5 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Advanced: How to resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?

Methodological Answer:

  • Experimental Design:
    • Control Groups: Include reference drugs (e.g., fluconazole for antifungal, ampicillin for antibacterial) and solvent controls.
    • Dose-Response Curves: Test 6–8 concentrations (1–100 µM) in triplicate to calculate EC50 values.
    • Mechanistic Studies: Use fluorescence assays (e.g., SYTOX Green uptake for membrane disruption) or ROS detection to differentiate modes of action .
  • Data Interpretation: Contradictions may arise from strain-specific resistance or assay conditions (e.g., pH, incubation time). Validate findings with genetic knockout models .

Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing:
    • pH Stability: Incubate in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC; stability is highest at pH 6–8 due to reduced thiourea hydrolysis .
    • Thermal Stability: Use TGA/DSC to identify decomposition points (>180°C typical). For long-term storage, lyophilize and store at −20°C under argon .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., fluoro) on the phenyl ring to enhance stability without compromising activity .

Basic: What are the recommended protocols for initial biological screening (e.g., cytotoxicity, enzyme inhibition)?

Methodological Answer:

  • Cytotoxicity: Use MTT assay on HEK-293 cells (48-hour exposure, 10–100 µM). IC50 > 50 µM indicates low toxicity for further studies .
  • Enzyme Inhibition: For acetylcholinesterase, use Ellman’s method (DTNB reagent). Include donepezil as a positive control. Activity < 20% inhibition at 10 µM suggests poor target affinity .

Advanced: How to analyze structure-activity relationships (SAR) for thiourea derivatives with similar scaffolds?

Methodological Answer:

  • SAR Workflow:
    • Library Design: Synthesize analogs with varied substituents (e.g., methyl, methoxy, halogen) on phenyl and alkyl chains.
    • Biological Profiling: Test against a panel of targets (e.g., kinases, microbial enzymes).
    • QSAR Modeling: Use MLR or CoMFA to correlate logP, molar refractivity, and steric parameters with activity .
  • Key Findings: Propyl chains enhance membrane permeability, while 4-methylphenyl improves target selectivity over 2-methyl isomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylphenyl)-3-propylthiourea
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